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Compound of Interest

Compound Name:
4-(2-Bromophenoxy)-3-

methylaniline

CAS No.: 1152877-43-4

Cat. No.: B2364487 Get Quote

Executive Summary
4-(2-Bromophenoxy)-3-methylaniline is a critical pharmacophore scaffold employed in the

development of Type II kinase inhibitors. Its structure features a diaryl ether linkage that mimics

the ATP-binding pocket's hydrophobic region, while the ortho-bromo substituent serves as a

versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura,

Buchwald-Hartwig) to elaborate the scaffold into complex bioactive molecules. This guide

provides a comprehensive workflow for its synthesis, characterization, and application in drug

discovery.

Chemical Identity & Properties
As a specialized research intermediate, this specific regioisomer is often synthesized de novo

for custom libraries. While its chlorinated analogue (CAS 946785-01-9) is indexed, the

brominated variant is typically referenced in patent literature as a "Preparation" or

"Intermediate" rather than a catalog item.
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Property Detail

Chemical Name 4-(2-Bromophenoxy)-3-methylaniline

Common Name 4-(2-Bromophenoxy)-m-toluidine

CAS Number
Not widely indexed (Custom Synthesis Target);

Analogue Ref: (Cl-variant)

Molecular Formula C₁₃H₁₂BrNO

Molecular Weight 278.15 g/mol

SMILES Cc1cc(N)ccc1Oc2ccccc2Br

Appearance Off-white to pale brown solid (upon isolation)

Solubility
Soluble in DMSO, DMF, MeOH, DCM; Insoluble

in water

Synthesis & Manufacturing Protocol
The synthesis follows a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed

by Chemoselective Nitro Reduction.

Step 1: SNAr Coupling
Reaction: 4-Fluoro-3-methylnitrobenzene + 2-Bromophenol

4-(2-Bromophenoxy)-3-methylnitrobenzene

Reagents: 4-Fluoro-3-methylnitrobenzene (1.0 eq), 2-Bromophenol (1.1 eq), Potassium

Carbonate (K₂CO₃, 2.0 eq).

Solvent: DMF or DMSO (Anhydrous).

Conditions: 80–100°C for 4–6 hours under N₂ atmosphere.

Mechanism: The nitro group activates the para-fluorine for displacement by the phenoxide

anion. The meta-methyl group provides steric bulk but does not inhibit the attack.
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Workup: Pour into ice water. The nitro intermediate typically precipitates as a yellow solid.

Filter, wash with water, and dry.

Step 2: Chemoselective Reduction
Reaction: 4-(2-Bromophenoxy)-3-methylnitrobenzene

4-(2-Bromophenoxy)-3-methylaniline

Challenge: Standard catalytic hydrogenation (H₂/Pd-C) often leads to dehalogenation (loss

of the bromine atom).

Recommended Method: Iron (Fe) Powder / Ammonium Chloride (NH₄Cl).

Reagents: Nitro intermediate (1.0 eq), Fe powder (5.0 eq), NH₄Cl (5.0 eq).

Solvent: Ethanol/Water (3:1).

Conditions: Reflux (80°C) for 2–4 hours.

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate. Extract with

Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

Purification: Recrystallization from Ethanol/Hexanes or Column Chromatography (SiO₂,

Hexanes/EtOAc gradient).

Synthetic Workflow Diagram
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Caption: Two-step synthetic pathway ensuring retention of the aryl bromide moiety.
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Analytical Characterization
To validate the structure, the following analytical signatures must be confirmed.

1H-NMR Spectroscopy (400 MHz, DMSO-d₆)
Shift (δ ppm) Multiplicity Integration Assignment

2.15 Singlet 3H
Methyl group (-CH₃)

on aniline ring.

5.10 Broad Singlet 2H

Amino group (-NH₂),

exchangeable with

D₂O.

6.45 Doublet of Doublets 1H
Aniline ring proton (H-

6), ortho to NH₂.

6.55 Doublet 1H
Aniline ring proton (H-

2), ortho to NH₂.

6.75 Doublet 1H
Aniline ring proton (H-

5), ortho to ether.

6.85 Doublet 1H
Phenoxy ring proton

(H-6'), ortho to ether.

7.05 - 7.35 Multiplet 2H
Phenoxy ring protons

(H-4', H-5').

7.60 Doublet of Doublets 1H
Phenoxy ring proton

(H-3'), ortho to Br.

Mass Spectrometry (LC-MS)
Ionization Mode: ESI (+)

Observed Mass:

[M+H]⁺: 278.15 (79Br isotope)

[M+H+2]⁺: 280.15 (81Br isotope)
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Isotopic Pattern: A characteristic 1:1 doublet confirms the presence of a single bromine atom.

Applications in Drug Discovery
This intermediate is primarily used in Fragment-Based Drug Discovery (FBDD) for kinase

inhibitors.

Mechanism of Action (Scaffold Analysis)
Hinge Binding: The aniline nitrogen often serves as a linker to a heterocycle (e.g.,

quinazoline, pyrimidine) that binds to the kinase hinge region via hydrogen bonds.

Hydrophobic Pocket: The diaryl ether moiety allows the phenoxy ring to twist out of plane,

occupying the hydrophobic "back pocket" adjacent to the ATP-binding site.

Gatekeeper Interaction: The 3-methyl group can interact with the gatekeeper residue (e.g.,

Threonine or Methionine), improving selectivity for specific kinases (e.g., B-Raf, VEGFR,

EGFR).

Functionalization Workflow
The 2-bromo position is a "chemical handle" for late-stage diversification:

Suzuki Coupling: Attachment of aryl/heteroaryl groups to extend into the solvent-exposed

region.

Buchwald-Hartwig Amination: Introduction of solubilizing amine tails.

Downstream Applications

4-(2-Bromophenoxy)-
3-methylaniline

Kinase Inhibitor Synthesis
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Caption: Utility of the scaffold in generating diverse chemical libraries.

Safety & Handling
Hazards: As an aromatic amine, this compound should be treated as a potential skin

sensitizer and irritant. The brominated nature suggests potential environmental persistence.

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid

inhalation of dust.

Storage: Store in a cool, dry place (2–8°C), protected from light. The amine group is

susceptible to oxidation over time; store under inert gas (Argon/Nitrogen) for long-term

stability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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